Carprofen

Description

Propriétés

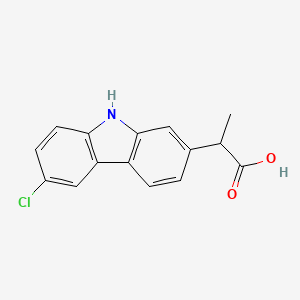

IUPAC Name |

2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBGTOOZJQSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045871 | |

| Record name | Carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble at 25 °C, 3.79e-03 g/L | |

| Record name | SID50085988 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Carprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53716-49-7 | |

| Record name | Carprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carprofen [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFL0D546HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195-199, 197.5 °C | |

| Record name | Carprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Carprofen Synthesis and the Discovery of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic pathways for Carprofen, a potent nonsteroidal anti-inflammatory drug (NSAID), and delves into the burgeoning field of its novel derivatives. This compound, chemically known as 2-(6-chloro-9H-carbazol-2-yl)propanoic acid, has a rich history, initially developed for human use but now primarily employed in veterinary medicine for its analgesic and anti-inflammatory properties.[1][2] Its core carbazole structure, however, remains a subject of intense scientific interest, serving as a versatile scaffold for developing new therapeutic agents with applications ranging from antimicrobial to anticancer treatments.[1][3][4]

This document outlines established synthetic routes, details experimental protocols, and presents a logical workflow for the discovery and evaluation of new this compound-based molecules.

Core Synthesis of this compound

The synthesis of this compound has evolved over the years, moving from complex and costly methods to more streamlined and cost-effective processes.[1][3] Early syntheses were often hampered by expensive starting materials, such as carbazole itself, and the use of toxic reagents like trimethylsilyl cyanide.[1][5] Modern approaches have focused on improving yields, reducing steps, and avoiding hazardous chemicals. Several key synthetic strategies are summarized below.

Synthesis Route Starting from Cyclohexanone

One of the foundational methods involves building the carbazole ring system from simpler precursors. This route begins with the condensation of cyclohexanone.

-

Enamine Formation : Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, to form an enamine intermediate.[5][6]

-

Alkylation : The enamine then reacts with an α-substituted carboxylic acid ester.

-

Fischer Indole Synthesis : The resulting 2-substituted cyclohexanone is condensed with 4-chlorophenylhydrazine. This reaction, under the conditions of the Fischer indole synthesis, cyclizes to form the core tetrahydrocarbazole structure.[6][7]

-

Aromatization : The tetrahydrocarbazole intermediate is aromatized to form the final carbazole ring. This is often achieved by heating with a dehydrogenating agent like chloranil in a high-boiling solvent such as xylene.[7]

-

Hydrolysis : The final step is the hydrolysis of the ester group to the carboxylic acid, yielding this compound.[7]

Synthesis Routes Starting from Carbazole Derivatives

Alternative routes begin with a pre-formed carbazole nucleus, which is then functionalized.

-

Route via Friedel-Crafts Acylation : Carbazole can undergo Friedel-Crafts acylation with acetyl chloride, followed by regioselective chlorination at the C-6 position using trichloroisocyanuric acid.[1][8] The acetyl group is then converted to the propanoic acid side chain through a multi-step process.[1]

-

Route via Modified Favorskii Rearrangement : This pathway involves treating an intermediate with sodium methoxide and methanesulfonyl chloride, leading to a rearranged product that is subsequently converted to this compound. This method notably avoids the use of toxic cyanides.[1]

| Synthesis Strategy | Key Starting Materials | Key Reactions | Advantages/Disadvantages | Reference |

| From Cyclohexanone | Cyclohexenone, Diethyl α-methylmalonate, 4-chlorophenylhydrazine | Michael Addition, Fischer Indole Synthesis, Aromatization | Avoids expensive carbazole starting material but can be multi-step. | [5][7][9] |

| From Carbazole | Carbazole, Acetic anhydride, Trichloroisocyanuric acid | Friedel-Crafts Acylation, Regioselective Chlorination, Cyanide Addition | Starts with the core structure but requires toxic reagents and can produce isomers. | [1][5] |

| Modified Favorskii Rearrangement | 6-chloro-9H-carbazole derivative | Favorskii Rearrangement | Eliminates the need for toxic trimethylsilyl cyanide. | [1] |

| From 6-chloro-carbazole ketal | 6-chloro-carbazole ketal, Methane sulfonyl chloride | Sulfonylation, Hydrolysis | Reported as a higher-yield, shorter production cycle method. | [9] |

Discovery of Novel this compound Derivatives

The carbazole scaffold of this compound is a privileged pharmacophore, known for a wide range of biological activities.[1] This has spurred significant research into creating novel derivatives to explore new therapeutic applications beyond inflammation, including antimicrobial, antibiofilm, and anticancer activities.[3][4]

The general workflow for discovering and evaluating these derivatives follows a structured path from chemical modification to biological screening.

Key Modification Strategies

-

Halogenation : The regioselective introduction of bromine or iodine onto the carbazole ring has been achieved using reagents like bromine and iodine monochloride in glacial acetic acid. These halogenated derivatives have shown promising antimicrobial and antibiofilm activity.[10][11]

-

Functionalization of the Carboxylic Group : The carboxylic acid moiety can be converted into esters or amides. For example, reaction with methanol yields the methyl ester, which can be further reacted with hydrazine hydrate to form this compound hydrazide, a key intermediate for synthesizing 1,3,4-oxadiazole derivatives.[3]

-

N-Alkylation : The nitrogen atom of the carbazole ring can be alkylated to introduce new functional groups and modify the molecule's physicochemical properties.[12]

-

Hybrid Molecules : A Multi-Target Direct Ligand (MTDL) strategy has been used to combine the this compound scaffold with other bioactive pharmacophores, such as coumarins or 1,3,4-oxadiazoles, to create hybrid molecules with potentially synergistic or novel activities.[3][13]

Biological Activity of Novel Derivatives

Recent studies have demonstrated that newly synthesized this compound derivatives possess a wide range of biological activities, particularly against microbial pathogens.

| Derivative Class | Modification | Tested Activity | Key Findings | Reference |

| Halogenated Derivatives | Bromination or iodination at the C-3 position of the carbazole ring. | Antibacterial, Anti-biofilm | Exhibited significant activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria; potent anti-biofilm effects. | [10][11][12] |

| 1,3,4-Oxadiazole Hybrids | Conversion of the carboxylic acid to a 1,3,4-oxadiazole ring system. | Antimicrobial, Cytotoxicity | Good antimicrobial activity, with some compounds particularly active against E. coli or C. albicans. | [3] |

| Coumarin Hybrids | Coupling of the this compound scaffold with a coumarin moiety. | Antitubercular, Antibacterial, Anti-inflammatory | Two compounds showed excellent inhibitory activity against Mycobacterium tuberculosis (H37Rv). | [11] |

| N-Acyl Hydrazone Derivatives | Functionalization of the carboxylic acid into N-acyl hydrazones. | Tuberculostatic | Investigated as potential agents against tuberculosis. | [13] |

Experimental Protocols

The following are representative methodologies for key synthetic transformations based on published literature.

Protocol 1: Regioselective Bromination of this compound

This protocol describes the synthesis of 3-bromothis compound.

-

Dissolution : Dissolve this compound in glacial acetic acid at a temperature of 50–60 °C.

-

Reagent Addition : Add bromine to the solution. The reaction is typically carried out in a 1:1 molar ratio.

-

Reaction : Maintain the reaction mixture under stirring at 50–60 °C for several hours until the reaction is complete (monitored by TLC).

-

Work-up : Cool the reaction mixture and pour it into ice water.

-

Isolation : Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-bromothis compound.[11]

Protocol 2: Synthesis of this compound Methyl Ester

This protocol is a common first step for further derivatization at the carboxylic acid group.

-

Reaction Setup : Suspend this compound in an excess of methanol.

-

Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux : Heat the mixture to reflux and maintain for several hours until the starting material is consumed.

-

Neutralization : Cool the mixture and neutralize the acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction : Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.[12]

Mechanism of Action: From COX Inhibition to New Targets

This compound's primary anti-inflammatory effect is mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][14] It shows a preferential inhibition of COX-2, the inducible isoform associated with inflammation, over COX-1, the constitutive isoform responsible for maintaining normal gastrointestinal and renal function.[2][15][16] This selectivity is believed to contribute to its comparatively better safety profile than some other NSAIDs.[1]

Beyond COX inhibition, research suggests this compound and its derivatives may act on other biological targets. For instance, this compound has been identified as a multi-target-directed ligand that can also inhibit fatty acid amide hydrolase (FAAH).[1] Furthermore, the antibacterial effects of some derivatives may stem from novel mechanisms, such as the inhibition of bacterial DNA replication or the disruption of biofilm formation, highlighting the vast potential for repurposing this drug scaffold.[1][13]

References

- 1. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9611217B2 - Synthetic processes of this compound - Google Patents [patents.google.com]

- 6. EP3091000A1 - Synthetic process of this compound - Google Patents [patents.google.com]

- 7. Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. CN101492412B - Synthesis of this compound - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID this compound: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NSAID this compound Structure-based Derivatives as potential antibacterial agents | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 14. This compound | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 16. vetmed.illinois.edu [vetmed.illinois.edu]

mechanism of action of carprofen enantiomers

An In-depth Technical Guide to the Mechanism of Action of Carprofen Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely used in veterinary medicine for its analgesic and anti-inflammatory properties.[1] As a chiral molecule, this compound exists as two stereoisomers: S-(+)-carprofen and R-(-)-carprofen.[2] The racemic mixture is typically used in therapeutic applications.[2] The primary mechanism of action for this compound's anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2][3][4] This guide provides a detailed examination of the stereospecific actions of this compound enantiomers, focusing on their differential effects on COX isoforms and other potential molecular targets.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs like this compound are primarily attributed to their inhibition of the COX enzymes, which convert arachidonic acid into prostaglandins.[3] There are two main isoforms of this enzyme:

-

COX-1: A constitutive enzyme responsible for producing prostaglandins that maintain normal gastrointestinal and renal function.[4][5]

-

COX-2: An inducible enzyme that generates prostaglandins involved in inflammation.[4][5]

This compound exhibits preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable safety profile concerning gastrointestinal side effects.[4][5][6] This selectivity is almost entirely due to the S-(+)-enantiomer.

Stereoselective Inhibition of COX Enzymes

Significant in vitro research has demonstrated a profound difference in the COX-inhibitory activity of the two this compound enantiomers.

-

S-(+)-Carprofen: This enantiomer is the potent inhibitor of the COX enzymes, with a marked selectivity for COX-2.[7][8] In canine models, the S-(+) enantiomer is approximately 200-fold more potent at inhibiting COX-2 than the R-(-) enantiomer.[7][8]

-

R-(-)-Carprofen: This enantiomer is a very weak inhibitor of both COX-1 and COX-2.[7][8]

This stereospecificity means that the anti-inflammatory effects of racemic this compound are primarily mediated by the S-(+)-enantiomer.

Quantitative Data: Comparative Inhibitory Potency

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound enantiomers against COX-1 and COX-2 in different species.

Table 1: Inhibition of Canine Cyclooxygenase (COX) Isoforms by this compound Enantiomers

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1:COX-2 Selectivity Ratio | Reference |

| S-(+)-Carprofen | >100 | 0.0371 | >2695 | [7] |

| R-(-)-Carprofen | >100 | 5.97 | >16.7 | [7] |

| Racemic this compound | >100 | 0.102 | >980 | [7] |

Table 2: Inhibition of Bovine Cyclooxygenase (COX) Isoforms by this compound Enantiomers

| Compound | Inhibition Level | COX-1:COX-2 Inhibition Ratio | Potency Ratio (S:+ vs R:-) | Reference |

| S-(+)-Carprofen | IC10 | 9.04:1 | 11.6:1 | [9] |

| IC95 | 1.84:1 | - | [9] | |

| R-(-)-Carprofen | IC10 | 6.63:1 | - | [9] |

| IC95 | 0.20:1 | 218:1 (for IC90) | [9][10] |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the key pathways and relationships in the .

Caption: Arachidonic Acid Cascade and this compound Enantiomer Inhibition.

Caption: Logical Relationship of this compound Enantiomers to Effects.

Beyond COX Inhibition: Other Potential Mechanisms

While COX-2 inhibition by S-(+)-carprofen is the principal mechanism of action, research suggests other pathways may contribute to the overall therapeutic effect, particularly concerning the R-(-) enantiomer.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some studies have indicated that the R-(-) enantiomer of this compound, while inactive against COX, may exhibit inhibitory activity on fatty acid amide hydrolase (FAAH).[2] FAAH is the enzyme responsible for the degradation of endocannabinoids like anandamide. Its inhibition could lead to increased endocannabinoid levels, which may have analgesic and anti-inflammatory effects.

-

Cytokine Modulation: In studies using equine chondrocytes and synoviocytes, both this compound enantiomers were shown to reduce the lipopolysaccharide (LPS)-induced increase in Interleukin-6 (IL-6), an inflammatory cytokine.[11] However, they did not suppress the release of IL-1.[11]

-

Effects on Cartilage Metabolism: In equine cartilage explants, this compound was found to increase proteoglycan synthesis and decrease its release, suggesting a potentially beneficial effect on cartilage matrix in osteoarthritic conditions.[12]

-

Neutrophil Function: In vitro studies have shown that this compound can inhibit neutrophil phagocytosis and chemotaxis in a dose-dependent manner, which could contribute to its anti-inflammatory activity.[13]

Experimental Protocols

In Vitro Canine COX-1 and COX-2 Inhibition Assay

This protocol provides a general outline based on methodologies described in the literature.[7][8]

Caption: Workflow for In Vitro COX Inhibition Assay.

Methodology:

-

Enzyme Source:

-

COX-1: The constitutive COX-1 enzyme is typically sourced from washed canine platelets.[7][8]

-

COX-2: The inducible COX-2 enzyme is obtained from a cell line, such as a canine macrophage-like cell line, which is stimulated with an endotoxin (e.g., lipopolysaccharide) to induce COX-2 expression.[7][8]

-

-

Inhibition Assay:

-

The prepared enzymes are incubated with various concentrations of the test compounds (S-(+)-carprofen, R-(-)-carprofen, and racemic this compound).

-

The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

-

Quantification:

-

The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) or thromboxane (e.g., TXB2) produced is quantified using methods like enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

Data Analysis:

Equine Chondrocyte Metabolism Assay

This protocol is based on studies evaluating the effects of this compound on cartilage health.[12]

-

Cell Culture:

-

Chondrocytes are isolated from the articular cartilage of clinically normal horses.

-

The cells are cultured as monolayers or as cartilage explants.

-

-

Treatment:

-

Cultures are treated with this compound (enantiomers and racemic mixture) alone or in combination with an inflammatory stimulus like recombinant human interleukin-1β (IL-1).

-

-

Metabolic Assessment:

-

Proteoglycan Synthesis: The rate of new proteoglycan synthesis is measured by assessing the incorporation of ³⁵S-labeled sulfate into proteoglycans in the medium and digested cartilage.[12]

-

Glycosaminoglycan (GAG) Release: Total GAG content in the medium and digested cartilage is measured to assess proteoglycan degradation.[12]

-

Prostaglandin E2 (PGE2) Production: The concentration of PGE2 in the culture medium is quantified using a radioimmunoassay.[12]

-

-

Analysis: The effects of the different this compound forms on these metabolic parameters are compared between treated and untreated (control) cultures.

Conclusion

The mechanism of action of this compound is stereospecific, with the S-(+)-enantiomer being the primary driver of its anti-inflammatory and analgesic effects through potent and selective inhibition of the COX-2 enzyme. The R-(-)-enantiomer is largely inactive against COX enzymes but may contribute to the overall therapeutic profile through alternative mechanisms, such as the inhibition of FAAH. This detailed understanding of the enantiomer-specific pharmacology is crucial for drug development professionals in optimizing therapeutic strategies and designing new chemical entities with improved efficacy and safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 7. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by this compound and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. researchgate.net [researchgate.net]

- 10. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 11. Effects of this compound (R and S enantiomers and racemate) on the production of IL-1, IL-6 and TNF-alpha by equine chondrocytes and synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of R and S enantiomers and a racemic mixture of this compound on the production and release of proteoglycan and prostaglandin E2 from equine chondrocytes and cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro studies of anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Carprofen in Murine Models: A Comprehensive Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of carprofen, a non-steroidal anti-inflammatory drug (NSAID), in murine models. Understanding these parameters is critical for the accurate interpretation of preclinical study results and for the rational design of dosing regimens in translational research. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Pharmacokinetic Profile

This compound exhibits dose-dependent pharmacokinetics in mice, with notable differences observed between various strains and routes of administration. The following tables summarize the key pharmacokinetic parameters of this compound in CD1 and C57BL/6J mice following subcutaneous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Female CD1 Mice Following a Single Subcutaneous Injection[1][2]

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) |

| 10 | 103 | 2 | 14.9 |

| 20 | 185 | 2 | 10.2 |

Table 2: Pharmacokinetic Parameters of this compound in C57BL/6J Mice[3][4][5]

| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) |

| Subcutaneous | 20 mg/kg | 133.4 ± 11.3 | 1 | 8.52 |

| Oral (drinking water) | 25 mg/kg/24h (intended dose) | 93.0 ± 30.6 (at 24h) | 24 | Not Applicable |

Note: For oral administration via drinking water, Cmax represents the concentration at a specific time point during continuous administration, and a traditional half-life is not applicable as a steady state is achieved.[1][2]

Metabolism

The metabolism of this compound in mice has not been as extensively characterized as in other species such as rats, dogs, and humans. However, based on data from these closely related species, the primary metabolic pathways for this compound in mice are inferred to be glucuronidation and oxidation.[3]

In rats, this compound undergoes direct conjugation to form an ester glucuronide.[3] Additionally, oxidation of the carbazole ring at the C-7 and C-8 positions to form phenols, followed by their conjugation, is a major metabolic route.[3] A minor metabolic pathway involves the formation of an alpha-hydroxy derivative.[3] Given the physiological and genetic similarities between rats and mice, it is highly probable that these metabolic pathways are conserved in murine models.

Stereoselective glucuronidation of this compound has been observed in rats, with the R-enantiomer being a more efficiently glucuronidated substrate.[4] While not directly studied in mice, this enantioselective metabolism is an important consideration for pharmacokinetic and pharmacodynamic studies.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies cited in this guide.

Animal Models

-

CD1 Mice: Female CD1 mice were utilized in the subcutaneous administration studies.[5][6][7]

-

C57BL/6J Mice: Male and female C57BL/6J mice were used for both subcutaneous and oral (drinking water) administration studies.[1][2][8]

Dosing

-

Subcutaneous Administration: this compound was diluted in sterile saline and administered as a single subcutaneous injection.[5][6][1][2][8]

-

Oral Administration (Drinking Water): this compound solution was diluted in the drinking water to achieve a target daily dose.[1][2]

Sample Collection

Blood samples were collected at various time points post-administration. In the studies with C57BL/6J mice, tail vein blood was collected.[1] For the CD1 mice study, the method of blood collection was not explicitly stated but was used to obtain plasma.[5][6]

Bioanalytical Method: HPLC-MS/MS

The concentration of this compound in mouse plasma was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][1][9]

-

Chromatography:

-

Mass Spectrometry:

Visualizations

Experimental Workflow for Pharmacokinetic Studies

Caption: Workflow for this compound Pharmacokinetic Studies in Mice.

Mechanism of Action of this compound (NSAID)

Caption: this compound's Inhibition of Cyclooxygenase (COX) Pathways.

Inferred Metabolic Pathways of this compound in Mice

References

- 1. Subcutaneous and orally self-administered high-dose this compound shows favorable pharmacokinetic and tolerability profiles in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Subcutaneous and orally self-administered high-dose this compound shows favorable pharmacokinetic and tolerability profiles in male and female C57BL/6J mice [frontiersin.org]

- 3. Metabolism of this compound, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species-dependent enantioselective glucuronidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Pharmacokinetic and Analgesic Efficacy Study of this compound in Female CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. A Pharmacokinetic and Analgesic Efficacy Study of this compound in Female CD1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

Carprofen's Effects on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its differential effects on the two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. This document summarizes key quantitative data on this compound's inhibitory activity, details relevant experimental protocols for assessing COX inhibition, and visualizes the pertinent biochemical pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and the maintenance of gastrointestinal and renal function.[1][2] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by the cyclooxygenase (COX) enzymes.[3][4]

Two primary isoforms of the COX enzyme have been identified: COX-1 and COX-2.[1][2] COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that regulate normal physiological processes, such as gastric cytoprotection and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][2] The prostaglandins produced by COX-2 are key mediators of the inflammatory response, contributing to pain, swelling, and fever.[1][2]

This compound is an NSAID that functions by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins.[1][2][5] A key characteristic of this compound is its preferential inhibition of COX-2 over COX-1, particularly in certain species like the dog.[6][7] This selectivity is believed to contribute to its favorable safety profile, as it can reduce inflammation and pain with a lower risk of the gastrointestinal and renal side effects associated with the inhibition of COX-1.[1][6]

This guide will delve into the specifics of this compound's interaction with the prostaglandin synthesis pathway, presenting quantitative data on its inhibitory effects, outlining the experimental methods used to determine these effects, and providing visual representations of the underlying mechanisms.

The Prostaglandin Synthesis Pathway and this compound's Mechanism of Action

The synthesis of prostaglandins is a multi-step process known as the arachidonic acid cascade. The pathway is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. Arachidonic acid is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of the COX enzymes. PGH2 is subsequently metabolized by various tissue-specific isomerases and synthases to produce a range of biologically active prostaglandins, including prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane A2 (TXA2).

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by binding to the active site of the COX enzymes and inhibiting their ability to convert arachidonic acid to PGH2.[1][2][5] This leads to a reduction in the synthesis of downstream prostaglandins that mediate inflammation and pain.

References

- 1. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by this compound and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet cyclooxygenase expression in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. abcam.com [abcam.com]

- 6. The Clinical Pharmacology and Therapeutic Evaluation of Non-Steroidal Anti-Inflammatory Drugs in Adult Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Exploring the Antimicrobial Potential of Carprofen Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates novel therapeutic strategies, with drug repurposing emerging as a promising avenue for accelerated drug discovery.[1][2] Carprofen, a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, has traditionally been used in veterinary medicine for its analgesic and anti-inflammatory properties.[3][4] However, recent research has unveiled its significant, multifaceted antimicrobial potential.[4][5] The carbazole nucleus of this compound serves as a critical pharmacophore, which, when derivatized, yields compounds with potent activity against a wide spectrum of pathogens, including drug-resistant strains.[3][4][6]

This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and mechanisms of action of various this compound derivatives. It is intended to serve as a resource for researchers engaged in the development of new anti-infective agents.

Synthesis of Bioactive this compound Derivatives

The structural modification of the this compound scaffold is key to enhancing its antimicrobial properties. Researchers have successfully synthesized various derivatives by targeting the carboxylic acid group, the carbazole nitrogen, and the aromatic rings.[7][8] Common strategies include esterification, halogenation, nitration, N-alkylation, and the introduction of bioactive heterocyclic moieties like 1,3,4-oxadiazole or hydrazide groups.[6][7][9]

A general workflow for synthesizing 1,3,4-oxadiazole and hydrazone derivatives of this compound is outlined below. This multi-step process begins with the conversion of this compound to its methyl ester, followed by reaction with hydrazine to form a key hydrazide intermediate. This intermediate can then be cyclized to form oxadiazoles or reacted with aldehydes to produce Schiff bases (hydrazones).[7][9][10]

Caption: General synthesis workflow for creating bioactive this compound derivatives.

Quantitative Antimicrobial and Antibiofilm Activity

This compound derivatives have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][6] Their activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory/Eradication Concentration (MBIC/MBEC).

Table 1: Antimicrobial Activity of this compound Amide and Hydrazide Derivatives

| Compound ID | Modification | Target Strain | MIC (µg/mL) | Reference |

| 8a | Amide Derivative | S. aureus | 0.50 | [7] |

| 8g | Amide Derivative | S. aureus | 0.50 | [7] |

| 8i | Amide Derivative | S. aureus | 0.50 | [7] |

| 8g | Amide Derivative | E. coli | 0.25 | [7] |

| 8i | Amide Derivative | E. coli | 0.50 | [7] |

Table 2: Antimicrobial and Antibiofilm Activity of this compound-Oxadiazole Hybrids

| Compound ID | Modification | Target Strain | MIC (mg/mL) | MBEC (mg/mL) | Reference |

| General | Oxadiazole Hybrids | Bacterial Strains | 0.625 - 10 | 0.009 - 2.5 | [7] |

| 11c | Oxadiazole Hybrid | Candida albicans | 0.625 | Not Reported | [7] |

| General | Oxadiazole Hybrids | P. aeruginosa | Not Reported | High Susceptibility | [7] |

Table 3: Antimicrobial and Antibiofilm Activity of Halogenated this compound Derivatives

| Compound ID | Modification | Target Strain(s) | MIC (mg/mL) | MBEC (mg/mL) | Reference |

| 1h | Dibrominated | S. aureus, E. faecalis | 0.019 - 0.090 | Not Reported | [7][11] |

| 13b, 13i, 13c, 13d | Halogenated | E. coli, P. aeruginosa, E. faecalis | 0.6 - 1.3 | Not Reported | [7] |

| 13f | Halogenated | P. aeruginosa | Not Reported | 1.3 | [7] |

Note: Structure-activity relationship studies suggest that the presence of halogen atoms like chlorine or bromine on the carbazole nucleus is beneficial for antibacterial activity, while N-alkylation may diminish it.[7]

Table 4: Antimicrobial and Antibiofilm Activity of (EZ)-N'-benzylidene-propanohydrazide Derivatives

| Compound ID | Modification | Target Strain(s) | MIC (mg/mL) | MBIC (mg/mL) | Reference |

| 14a | Benzylidene-hydrazide | S. aureus, E. faecalis | 0.31 | 0.078 (S. aureus) | [7] |

| 14b | Benzylidene-hydrazide | C. albicans | 0.31 | 0.078 (E. faecalis) | [7] |

| 14d | Benzylidene-hydrazide | S. aureus, E. faecalis | 0.31 | 0.009 (C. albicans) | [7] |

Mechanisms of Antimicrobial Action

The antimicrobial effect of this compound and its derivatives is not attributed to a single target but rather to a combination of pleiotropic actions that disrupt essential bacterial processes.[1][2] This multi-targeted approach may reduce the likelihood of bacteria developing resistance.[1] Key identified mechanisms include the inhibition of DNA replication, disruption of the cell membrane, and inhibition of efflux pumps, which are responsible for expelling antibiotics from the bacterial cell.[1][11][12]

Caption: Pleiotropic mechanisms of action of this compound derivatives against bacteria.

Notably, in Mycobacterium tuberculosis, this compound acts as a bactericidal agent by disrupting the membrane potential and inhibiting efflux pumps.[1][2] Other studies have shown that some NSAIDs, including this compound, can inhibit the DNA polymerase III β subunit, which is essential for DNA replication and cell viability.[12] Furthermore, certain carbazole derivatives can increase membrane permeability, leading to the mislocalization of essential membrane proteins.[11][13]

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating the antimicrobial potential of new compounds. The following sections outline core experimental protocols adapted from the literature.[1][10][13]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.

-

Preparation: Prepare a 96-well microtiter plate. Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth media to each well.

-

Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 10 µL of the standardized inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol: Quantitative Biofilm Inhibition Assay

This protocol quantifies the ability of a compound to prevent or eradicate microbial biofilms using the crystal violet staining method.

-

Biofilm Formation: In a 96-well plate, add 180 µL of microbial culture (adjusted to 10⁷ CFU/mL in Tryptic Soy Broth) and 20 µL of the test compound at various concentrations.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation. Include a positive control (no compound).

-

Washing: Gently discard the planktonic (free-floating) cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Fixation: Add 200 µL of methanol to each well for 15 minutes to fix the biofilms.

-

Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Final Wash: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are free of excess stain.

-

Quantification: Add 200 µL of 33% glacial acetic acid to each well to solubilize the stain. Measure the absorbance at 570 nm using a microplate reader. The MBIC or MBEC is the concentration that causes a significant reduction in absorbance compared to the control.

Caption: A typical experimental workflow for screening new antimicrobial agents.

Conclusion and Future Directions

This compound derivatives represent a compelling class of molecules in the search for new antimicrobial agents. The existing body of research clearly demonstrates their broad-spectrum activity against both planktonic cells and resilient biofilms.[6][7] The multi-targeted mechanism of action is particularly advantageous, potentially circumventing the rapid development of resistance seen with single-target antibiotics.[1][2]

Future research should focus on:

-

Lead Optimization: Systematically exploring structure-activity relationships to design derivatives with enhanced potency and improved pharmacokinetic profiles.

-

In Vivo Efficacy: Translating promising in vitro results into animal models of infection to assess therapeutic potential.

-

Synergy Studies: Investigating combinations of this compound derivatives with conventional antibiotics to identify synergistic interactions that could restore efficacy against resistant strains.[12][14]

-

Mechanism Elucidation: Further clarifying the specific molecular targets and pathways affected by these compounds to aid in rational drug design.

By leveraging the versatile carbazole scaffold of this compound, the scientific community is well-positioned to develop a new generation of therapeutics to combat the growing threat of antimicrobial resistance.

References

- 1. This compound elicits pleiotropic mechanisms of bactericidal action with the potential to reverse antimicrobial drug resistance in tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NSAID this compound Structure-based Derivatives as potential antibacterial agents | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 4. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajprd.com [ajprd.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID this compound: synthesis, in silico and in vitro bioevaluation [frontiersin.org]

- 12. In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID this compound: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Foundational Research on Carprofen for Cancer Therapy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, historically used in human and veterinary medicine for its analgesic and anti-inflammatory properties.[1][2] Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis.[1][3] There is a growing body of evidence suggesting that beyond its anti-inflammatory effects, this compound possesses anti-neoplastic properties. This interest is fueled by the established link between chronic inflammation and carcinogenesis, where COX-2 is often overexpressed in various tumors, contributing to processes like angiogenesis, cell proliferation, and evasion of apoptosis.[4][5][6] Foundational research indicates that this compound's anti-cancer activity may stem from both COX-dependent and COX-independent pathways, making it a subject of significant interest for oncological investigation.[4][7]

Core Mechanisms of Anti-Cancer Action

This compound's therapeutic potential in oncology appears to be multifaceted, extending beyond simple COX inhibition.

COX-Dependent Inhibition

Cyclooxygenase-2 (COX-2) is frequently overexpressed in malignant tissues, where it synthesizes prostaglandins like PGE2.[4][8] These prostaglandins can promote tumor growth by stimulating cell proliferation, inducing angiogenesis (the formation of new blood vessels to supply the tumor), and inhibiting apoptosis (programmed cell death).[4][7] As a preferential COX-2 inhibitor, this compound can disrupt these tumor-promoting processes by reducing prostaglandin synthesis.[9][10] This mechanism is a cornerstone of the rationale for using NSAIDs as an adjunct cancer therapy.[10]

COX-Independent Pathways

Perhaps more compelling is the evidence for this compound's efficacy in cancer models that are independent of COX activity.

p38 MAPK Signaling and p75NTR-Dependent Apoptosis: In human prostate cancer cells (PC-3 and DU-145), this compound has been identified as a potent inducer of apoptosis through a COX-independent mechanism.[7] Research demonstrates that this compound activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[7][11] This activation leads to the rapid phosphorylation of p38 MAPK, which in turn signals through its downstream kinase, MK2.[7][11] The activation of this cascade ultimately increases the expression of the p75 neurotrophin receptor (p75NTR), a protein that can initiate apoptosis in cancer cells.[7] The induction of p75NTR by this compound is directly linked to decreased cancer cell survival.[7]

Anti-Angiogenic Effects: this compound has been shown to directly inhibit the proliferation of vascular endothelial cells (VECs) in a dose-dependent manner.[8] This anti-angiogenic activity is crucial, as restricting a tumor's blood supply can inhibit its growth and potential for metastasis.[8] Studies show that at concentrations achievable in clinical settings, this compound significantly reduces VEC viability, suggesting its potential as an adjuvant anti-angiogenic therapy for malignant tumors.[8]

Preclinical Research: In Vitro Data

A variety of in vitro studies have demonstrated this compound's cytotoxic and anti-proliferative effects across different cancer cell lines.

Table 1: Summary of In Vitro Studies on this compound's Anti-Cancer Effects

| Cell Line | Cancer Type | This compound Concentration | Key Quantitative Findings | Reference |

|---|---|---|---|---|

| PC-3, DU-145 | Human Prostate Cancer | 40-100 µM | Superior efficacy in inducing p75NTR expression compared to other profens. Dose-dependent decrease in cell survival.[7] | [7] |

| T24 | Human Bladder Cancer | ~40 µM and above | Induced expression of p75NTR protein, associated with decreased cell survival. | [7] |

| D-17 | Canine Osteosarcoma | 20-40 µg/mL | EC50 of 28.71 ± 2.31 µg/mL. Cell viability reduced to 21.56% at 40 µg/mL.[12] | [12] |

| Canine VECs | Vascular Endothelial Cells | 8-16 µg/mL | Dose-dependent reduction in cell viability to 34% at 16 µg/mL.[8] | [8] |

| Multiple Canine | Osteosarcoma, Glioma, Lymphoma, Hemangiosarcoma | Not specified | Induced significant cell growth arrest and apoptosis. |[5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (D-17 Osteosarcoma Cells)

This protocol is based on methodologies used to determine the cytotoxic effects of this compound on canine osteosarcoma cells.[12]

-

Cell Culture: D-17 canine osteosarcoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (10%) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10³ cells per well and allowed to adhere for 24 hours.

-

Drug Preparation: A stock solution of this compound is prepared in a solvent like DMSO. Serial dilutions are made to achieve final test concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20, 40 µg/mL).

-

Treatment: The culture medium is replaced with a fresh medium containing the various concentrations of this compound. Control wells receive medium with the solvent alone (vehicle control) or no treatment (positive control). A known cytotoxic agent like doxorubicin (0.5 µg/mL) is used as a negative control.

-

Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or alamarBlue. The reagent is added to each well, and after a further incubation period, the absorbance is read using a microplate reader.

-

Data Analysis: The viability of treated cells is calculated as a percentage relative to the untreated control cells. The EC50 value (the concentration of the drug that causes a 50% reduction in cell viability) is determined from the dose-response curve.

In Vivo and Clinical Research

Clinical studies, primarily in veterinary oncology, have explored this compound's role as a palliative agent and as part of combination therapies.

Table 2: Summary of In Vivo and Clinical Studies of this compound in Cancer Therapy

| Subject | Cancer Type | Dosage | Combination Agent(s) | Key Quantitative Findings | Reference |

|---|---|---|---|---|---|

| Dogs | Canine Prostatic Carcinoma | Not specified | Piroxicam (comparison) | Median survival time of 6.9 months (207 days) vs. 0.7 months for control group. | [4] |

| Dogs | Transitional Cell Carcinoma (TCC) | Once daily (oral) | Mitoxantrone | Hypothesized to increase median survival time from ~180 days (piroxicam alone) to ~1 year.[9] | [9] |

| Dogs | Inflammatory Mammary Carcinoma (IMC) | 4.4 mg/kg/24h PO | Toceranib Phosphate | 60% of dogs maintained stable disease. Median progression-free survival: 76 days. Median overall survival: 90 days.[13][14][15] | [13][14][15] |

| Dog (Case Report) | Hemangiosarcoma | 2 mg/kg once daily (maintenance) | Pentosan Polysulfate | Palliative management of discomfort and improved condition after three months.[11] |[11] |

Experimental Protocol: Clinical Trial for Canine TCC

This protocol is based on a study evaluating the combined efficacy of mitoxantrone and this compound for treating canine transitional cell carcinoma (TCC) of the bladder.[9]

-

Inclusion Criteria: Dogs with a confirmed diagnosis of TCC with measurable disease are enrolled. Key exclusion criteria include prior chemotherapy or radiation for TCC and NSAID use within the 90 days preceding the trial.

-

Baseline Diagnostics: A full diagnostic workup is performed, including complete bloodwork, urinalysis, tumor cytology/histopathology, three-view thoracic radiographs, and abdominal ultrasound to stage the disease.

-

Treatment Regimen:

-

Mitoxantrone: Administered intravenously every 3 weeks for a total of 4 cycles. To facilitate repeated administration, a vascular access port may be implanted.

-

This compound: Administered orally by the owner at home on a once-daily schedule for the duration of the study.

-

-

Monitoring and Follow-up: Patients are regularly monitored for adverse effects. Tumor response is evaluated periodically (e.g., monthly) using imaging techniques like abdominal ultrasound to measure changes in tumor size.

-

Endpoints: The primary endpoint is the median survival time (MST). Secondary endpoints may include tumor response rate (complete response, partial response, stable disease) and time to progression.

Conclusion

Foundational research strongly supports the investigation of this compound as a potential agent in cancer therapy. Its mechanisms of action are complex, involving both the well-understood inhibition of the COX-2 pathway and a compelling COX-independent induction of apoptosis via p38 MAPK signaling.[4][7] In vitro data consistently demonstrate cytotoxic effects against various cancer cell lines, while preliminary clinical studies in veterinary oncology suggest benefits in survival and quality of life, particularly when used in combination with other therapies.[9][13][12] The ability of this compound to directly inhibit angiogenesis further broadens its therapeutic potential.[8] Future research should focus on elucidating its COX-independent mechanisms in other cancer types, optimizing combination therapy protocols, and exploring its potential in human oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. sarcoma-ultrasonography.jimdofree.com [sarcoma-ultrasonography.jimdofree.com]

- 6. NSAIDs and Cancer Resolution: New Paradigms beyond Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induction of p75NTR Dependent Apoptosis via the p38 MAPK Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of growth of canine-derived vascular endothelial cells by non-steroidal anti-inflammatory drugs and atrial natriuretic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Trial on Canine Transitional Cell Carcinoma (Study Closed) - Vet Clinical Trials - VIN [vin.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Selected Nonsteroidal Anti-inflammatory Drugs on the Viability of Canine Osteosarcoma Cells of the D-17 Line: In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Toceranib Phosphate and this compound on Survival and Quality of Life in Dogs with Inflammatory Mammary Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Toceranib Phosphate and this compound on Survival and Quality of Life in Dogs with Inflammatory Mammary Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Carprofen-Loaded Nanoparticle Delivery System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of a carprofen-loaded nanoparticle delivery system. This system is designed to enhance the therapeutic efficacy of this compound, a non-steroidal anti-inflammatory drug (NSAID), by enabling targeted delivery and controlled release.

Introduction

This compound is a potent NSAID of the propionic acid class, widely used in veterinary medicine to manage pain and inflammation, particularly in cases of osteoarthritis.[1][2][3] Its therapeutic effect is achieved through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing prostaglandins that mediate inflammation.[1][3][4] While effective, conventional oral administration of this compound can be associated with systemic side effects.[3] Encapsulating this compound within a nanoparticle delivery system offers a promising strategy to improve its therapeutic index by enabling localized drug delivery, prolonging its residence time at the site of action, and potentially reducing the required dosage and associated side effects.[5][6]

This document outlines the formulation of this compound-loaded nanoparticles using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, and provides detailed protocols for their synthesis, characterization, and in vitro evaluation.

Data Presentation

The following tables summarize the key quantitative data for the formulation and characterization of this compound-loaded PLGA nanoparticles, based on typical results from the literature.

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

| Parameter | Value |

| Average Particle Size (nm) | 187.32[7] |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (mV) | -23.39[7] |

| Encapsulation Efficiency (%) | 75.38[7] |

| Drug Loading (%) | ~5% |

Table 2: In Vitro Drug Release Profile

| Time (hours) | Cumulative Release (%) |

| 1 | 15.2 |

| 4 | 35.8 |

| 8 | 55.1 |

| 12 | 72.4 |

| 24 | 92.3[8] |

Visualizations

Here are diagrams illustrating key processes and pathways related to the this compound-loaded nanoparticle delivery system.

Experimental workflow for nanoparticle synthesis.

This compound's anti-inflammatory signaling pathway.

Logical relationship in delivery system development.

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50)

-

Poloxamer 188

-

Acetone

-

Deionized water

-

Magnetic stirrer

-

Rotary evaporator

-

High-speed centrifuge

-

Lyophilizer

Methodology:

-

Organic Phase Preparation:

-

Accurately weigh and dissolve 100 mg of PLGA and 20 mg of this compound in 5 mL of acetone.

-

Ensure complete dissolution by gentle vortexing.

-

-

Aqueous Phase Preparation:

-

Dissolve 100 mg of Poloxamer 188 in 20 mL of deionized water to create a 0.5% (w/v) solution.

-

Stir the solution until the Poloxamer 188 is fully dissolved.

-

-

Nanoparticle Formation:

-

Place the aqueous phase on a magnetic stirrer set to a constant stirring speed (e.g., 600 rpm).

-

Slowly add the organic phase dropwise to the aqueous phase.

-

Observe the formation of a milky white suspension, indicating nanoparticle formation.

-

-

Solvent Evaporation:

-

Transfer the nanoparticle suspension to a rotary evaporator.

-

Evaporate the acetone under reduced pressure at a controlled temperature (e.g., 40°C) until the organic solvent is completely removed.

-

-

Purification and Collection:

-

Transfer the aqueous suspension of nanoparticles to centrifuge tubes.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and washing steps twice to remove any unencapsulated drug and excess surfactant.

-

After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

-

Freeze the nanoparticle suspension at -80°C and then lyophilize to obtain a dry powder.

-

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential Analysis

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Methodology:

-

Reconstitute a small amount of the lyophilized nanoparticles in deionized water to form a dilute suspension.

-

Sonicate the suspension for 1-2 minutes to ensure proper dispersion.

-

Load the sample into the appropriate cuvette for the DLS instrument.

-

Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) at 25°C.

-

For zeta potential, use a specific electrode-containing cuvette and measure the electrophoretic mobility of the nanoparticles.

-

Perform all measurements in triplicate.

2.2 Determination of Encapsulation Efficiency and Drug Loading

Methodology:

-

Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.

-

Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile or dichloromethane) to break them apart and release the encapsulated drug.

-

Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of this compound in the solution.

-

Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

-

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Protocol 3: In Vitro Drug Release Study

Instrumentation: Dialysis-based method or sample and separate method.

Methodology (Dialysis Method):

-

Accurately weigh a known amount of this compound-loaded nanoparticles and disperse them in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

-

Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).

-

Place the sealed dialysis bag into a larger container with a known volume of the same release medium, maintained at 37°C with constant gentle stirring.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Calculate the cumulative percentage of drug released at each time point.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. Anti-Inflammatory Effect of this compound Is Enhanced by Avocado/Soybean Unsaponifiables, Glucosamine and Chondroitin Sulfate Combination in Chondrocyte Microcarrier Spinner Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo pharmacokinetic evaluation of this compound delivery from intra-articular nanoparticles in rabbits: A population modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ex vivo permeation of this compound from nanoparticles: A comprehensive study through human, porcine and bovine skin as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Carprofen in Plasma

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation associated with osteoarthritis and post-operative procedures. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for a robust and validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in plasma samples.

Principle

The method involves the separation of this compound from plasma components using a C18 reverse-phase column. The sample preparation consists of a liquid-liquid extraction step to isolate the analyte from the plasma matrix. Detection is achieved using a UV detector, providing a sensitive and specific quantification of this compound.

Experimental Protocols

Primary Protocol: Liquid-Liquid Extraction with UV Detection

This protocol is a synthesized method based on common practices for this compound analysis in plasma.

1. Materials and Reagents

-

This compound reference standard

-

Flurbiprofen (Internal Standard - IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium phosphate monobasic

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Nitrogen gas

-

Plasma samples (blank and study samples)

2. Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Atlantis T3, 4.6 x 250 mm, 5 µm)

-

Guard column (e.g., Atlantis T3, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Sample evaporator

3. Chromatographic Conditions

| Parameter | Condition |

| Column | Atlantis T3 (4.6 x 250 mm, 5 µm) with a 5 µm Atlantis T3 guard column[1] |

| Mobile Phase | 50 mM Sodium Phosphate Monobasic (pH 5) : Acetonitrile (53:47, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection | UV at 239-240 nm or Fluorescence (Excitation: 301 nm, Emission: 371 nm)[1][2][3] |

| Injection Volume | 100 µL[1] |

| Column Temperature | 25-30°C[2][3] |

| Run Time | Approximately 10 minutes |

4. Preparation of Solutions

-

Stock Solutions (this compound and IS): Accurately weigh and dissolve this compound and flurbiprofen in methanol to prepare stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in the mobile phase to create calibration standards ranging from 5 to 10,000 ng/mL.[1]

-

Internal Standard Working Solution: Dilute the flurbiprofen stock solution with methanol to a concentration of 100 µg/mL.[1]

5. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples to room temperature and vortex.

-

Pipette 100 µL of plasma into a screw-top tube.[1]

-

Add 50 µL of the internal standard working solution (flurbiprofen, 100 µg/mL).[1]

-

Add 100 µL of 1 M HCl.[1]

-

Add 1 mL of ethyl acetate.[1]

-

Cap the tubes and rock for 10 minutes.[1]

-

Centrifuge at 1070 x g for 20 minutes.[1]

-

Transfer the organic (upper) layer to a clean glass tube.[1]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 250 µL of the mobile phase.[1]

-

Inject 100 µL of the reconstituted sample into the HPLC system.[1]

6. Data Analysis

-

Identify and integrate the peaks for this compound and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples from the calibration curve using linear regression analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for this compound quantification.